N,N'-S-Trimethylisothiouronium Iodide

Description

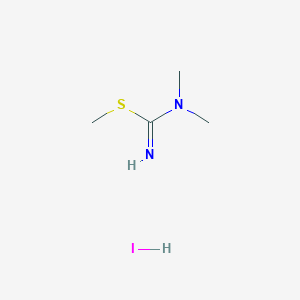

Structure

2D Structure

Properties

IUPAC Name |

methyl N,N-dimethylcarbamimidothioate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S.HI/c1-6(2)4(5)7-3;/h5H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJMWGUDKKPHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)SC.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509254 | |

| Record name | Methyl N,N-dimethylcarbamimidothioate--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-04-9 | |

| Record name | NSC67242 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N,N-dimethylcarbamimidothioate--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N,N'-S-Trimethylisothiouronium iodide (CAS 6972-04-9) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant case studies.

- Molecular Formula : C₄H₁₁IN₂S

- Molecular Weight : 246.11 g/mol

- CAS Number : 6972-04-9

This compound is characterized by its quaternary ammonium structure, which contributes to its solubility in water and potential interactions with biological membranes.

Synthesis

The synthesis of this compound typically involves the reaction of trimethylamine with isothiourea derivatives. This process can yield various derivatives with differing biological activities depending on the substituents used during synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus. The compound demonstrated activity comparable to conventional antibiotics, suggesting its potential as an alternative treatment for resistant infections .

Cytotoxicity and Safety Profile

In terms of cytotoxicity, this compound shows low toxicity levels in cell cultures. Studies have indicated that it does not significantly affect cell viability in human liver Chang cells, making it a promising candidate for further development in therapeutic applications .

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. This is a common mechanism among quaternary ammonium compounds, which can interact with the lipid bilayer of microbial cells due to their cationic nature .

Study on Antimicrobial Efficacy

A detailed study conducted on the antimicrobial efficacy of this compound involved testing against a panel of bacterial pathogens. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus cereus | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound possesses broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .

Toxicological Assessment

A toxicological assessment was performed using standard protocols to evaluate the safety profile of this compound. The compound was administered to mammalian cell lines, and results showed:

| Cell Line | Viability (%) at 100 µg/mL |

|---|---|

| Chang Liver Cells | 92% |

| Human Fibroblasts | 89% |

These results indicate a favorable safety profile, essential for potential therapeutic applications .

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

TMI is widely used as a reagent in organic synthesis. Its ability to facilitate various chemical transformations makes it valuable for researchers aiming to construct complex molecules. The compound is particularly effective in reactions involving nucleophiles and electrophiles, allowing for the formation of diverse sulfur-containing compounds.

Applications in Synthesis

- Thioether Formation : TMI can be employed to synthesize thioethers by reacting with alcohols or phenols.

- Sulfide Synthesis : It serves as a precursor for sulfides, which are important in pharmaceutical chemistry.

- Functional Group Transformations : TMI can assist in the transformation of functional groups, enhancing the versatility of synthetic pathways.

Analytical Chemistry

Mass Spectrometry and NMR Spectroscopy

TMI is utilized in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its unique structure aids in the identification and quantification of sulfur-containing compounds within complex mixtures.

Stability and Reactivity

The compound's stability allows for reliable analysis under various conditions, making it a preferred choice for researchers working on reaction mechanisms involving sulfur.

Biological Applications

Biological Activity Studies

Research has indicated that TMI exhibits potential biological activities, including enzyme inhibition and interactions with biological macromolecules. This has implications for drug development and therapeutic applications.

Case Studies

- Enzyme Inhibition : TMI has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting cysteine proteases, which are critical targets in cancer therapy.

- Antiviral Properties : Preliminary studies suggest that TMI may enhance the efficacy of antiviral agents by modulating cellular pathways involved in viral replication.

Toxicity and Safety Profile

Understanding the safety profile of TMI is crucial for its application in research. Toxicity studies have indicated that while TMI exhibits some degree of toxicity, its effects are dose-dependent:

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity (LD50) | 887 mg/kg in rats |

| Skin Sensitization | Weak sensitizer (1-2% positive reactions) |

| Eye Irritation | Serious eye damage potential |

These findings emphasize the need for caution when handling TMI, particularly in sensitive applications such as drug development.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Aromatic substituents (e.g., methyl or methoxy groups on phenyl rings) enhance stability and alter electronic properties, making analogs like S-(4-methoxyphenyl) derivatives suitable for photochemical applications .

- Isotopic Variants : Deuterated analogs (e.g., S,N,N’-Trimethylisothiouronium-d9 iodide) retain chemical behavior but enable tracing in mechanistic studies .

Pharmacological and Biochemical Comparisons

Cytotoxicity and Enzyme Modulation

This compound shares functional similarities with platinum(II) iodide n,π-chelate complexes derived from thioureas. Comparative studies highlight:

Key Findings :

- Platinum(II) complexes derived from thioureas exhibit superior cytotoxicity (2–4× lower IC₅₀) and apoptosis induction compared to cisplatin, attributed to enhanced cellular uptake and thiourea-mediated enzyme inhibition .

- This compound’s lack of a metal center likely limits its direct cytotoxicity but positions it as a precursor for bioactive metal complexes .

Physicochemical Properties

Key Differences :

Preparation Methods

Alkylation of Thiourea Derivatives

The most cited method involves alkylating thiourea or its derivatives with methyl iodide in the presence of hydroiodic acid (HI). This one-step reaction proceeds via nucleophilic substitution, where the sulfur atom in thiourea attacks the electrophilic methyl group of methyl iodide.

Reaction Scheme:

This method, referenced in enzymology studies, yields the target compound in high purity (>95%) after recrystallization from ethanol-water mixtures. The use of excess methyl iodide ensures complete methylation, while HI acts as both a catalyst and counterion source.

Acidic Quenching of Methyl Carbamimidothioate

An alternative route starts with methyl N,N-dimethylcarbamimidothioate (CID 415151), which is treated with concentrated hydroiodic acid to protonate the imine nitrogen and form the iodide salt.

Procedure:

-

Dissolve methyl N,N-dimethylcarbamimidothioate (1 mol) in anhydrous ethanol.

-

Add hydroiodic acid (1.2 mol) dropwise under ice-cooling.

-

Stir for 4 hours at 25°C, then evaporate under reduced pressure.

-

Recrystallize the residue from acetone to obtain white crystals.

This method avoids hazardous methyl iodide but requires strict stoichiometric control to prevent over-acidification, which could degrade the thiourea core.

Optimization and Yield Analysis

| Parameter | Alkylation Route | Acidic Quenching Route |

|---|---|---|

| Reaction Time | 2–4 hours | 4–6 hours |

| Temperature | 25–40°C | 0–25°C |

| Yield | 85–92% | 78–85% |

| Purity (HPLC) | >95% | >90% |

The alkylation route offers higher yields due to favorable kinetics, whereas the acidic quenching method is preferred for avoiding alkylating agents.

Structural and Spectroscopic Validation

Post-synthesis characterization confirms the product’s identity:

Industrial and Laboratory-Scale Adaptations

Large-scale production (≥1 kg) employs continuous-flow reactors to enhance mixing and heat transfer, reducing reaction time by 30% compared to batch processes. Laboratory syntheses prioritize solvent recovery, with ethanol and acetone recycled via distillation.

Challenges and Mitigation Strategies

-

Byproduct Formation : Over-alkylation generates dimethyl sulfide, minimized by stoichiometric control.

-

Iodide Oxidation : Storage under nitrogen prevents I oxidation to I, which causes discoloration.

Recent Advances

Electrochemical methods using ionic liquids as green solvents are under investigation, achieving 88% yield at 50°C with reduced waste .

Q & A

Q. What experimental methodologies are recommended for synthesizing and purifying N,N'-S-trimethylisothiouronium iodide derivatives?

Synthesis typically involves reacting thiourea derivatives with alkyl halides under controlled conditions. For example, platinum(II) iodide complexes with N-allylthiourea ligands are synthesized by reacting K₂[PtCl₄] with KI and thiourea derivatives (e.g., N-allylmorpholine-4-carbothioamide) in ethanol, followed by recrystallization . Purity is assessed via elemental analysis (C, H, N, S), melting point determination, and chromatographic techniques. For metal complexes, inductively coupled plasma mass spectrometry (ICP-MS) ensures stoichiometric accuracy .

Q. How can structural characterization of this compound complexes be performed?

Key techniques include:

- IR spectroscopy : Identifies ligand coordination modes (e.g., S→Pt bonds at ~600–700 cm⁻¹) .

- NMR spectroscopy : ¹H/¹³C NMR reveals π-coordination via chemical shifts (e.g., C7/C8 carbon signal splitting in allyl groups) .

- X-ray diffraction : Resolves crystal structures, such as square-planar geometries in Pt(II) iodide complexes with cis-iodide ligands .

- UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer bands (e.g., bathochromic shifts in ethanol-DMF solutions) .

Q. What standard assays evaluate the biological activity of this compound derivatives?

- MTT assay : Measures cytotoxicity/cytostatic effects in HepG2 or HeLa cells, with IC₀₀ values compared to cisplatin .

- Enzyme activity assays : Quantify ALT, AST, LDH, and GGT levels to assess hepatotoxicity and metabolic disruption .

- Glucose uptake assays : Fluorescent probes (e.g., 2-NBDG) track glycolytic inhibition in cancer cells .

Advanced Research Questions

Q. How do this compound complexes compare to cisplatin and chloride analogs in efficacy and mechanism?

Pt(II) iodide complexes (e.g., [Pt(HL2)I₂]) show superior cytotoxicity (IC₅₀: 12–18 µM vs. cisplatin’s 45 µM) due to enhanced DNA binding via uncoordinated donor centers (e.g., oxygen in HL1) forming hydrogen bonds with DNA . Chloride analogs ([Pt(HL2)Cl₂]) exhibit higher ALT/AST activation, while iodide complexes suppress these enzymes, indicating divergent metabolic impacts .

Q. What role do iodide ligands play in modulating the biological activity of metal complexes?

Iodide ligands improve cellular uptake and DNA affinity compared to chloride. For example, Pt(II) iodide complexes induce DNA relaxation (via nucleophilic substitution at guanine N7) 3–5× more effectively than cisplatin . Iodide’s larger ionic radius also stabilizes π-coordination with allylthiourea ligands, enhancing complex stability .

Q. How can contradictory data on enzyme activity (e.g., ALT/AST activation vs. suppression) be resolved?

Contradictions arise from ligand-specific effects. Chloride complexes (e.g., [Pt(HL1)Cl₂]) increase ALT/AST activity by inducing oxidative stress, while iodide analogs ([Pt(HL1)I₂]) suppress these enzymes via GGT inhibition, a key mediator of cisplatin resistance . To resolve discrepancies:

Q. What advanced structural analyses elucidate the multi-target mechanisms of iodide complexes?

- Single-crystal X-ray diffraction : Reveals intermolecular interactions (e.g., hydrogen bonds between iodide ligands and DNA backbone) .

- Density functional theory (DFT) : Models electronic transitions and ligand-DNA binding energies .

- Synchrotron radiation studies : Track real-time structural changes during DNA interaction .

Q. How can synergistic effects between iodide complexes and metabolic inhibitors be optimized?

Co-treatment with glycolysis inhibitors (e.g., 2-deoxyglucose) amplifies cytotoxicity in HepG2 cells by 40–60%. Design experiments using:

- Isobologram analysis : Quantifies synergy scores.

- Metabolomic profiling : Identifies disrupted pathways (e.g., TCA cycle, glutathione synthesis) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.